3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine
Description
Chemical Identity and Nomenclature
3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine possesses a well-defined chemical identity characterized by specific nomenclatural conventions and molecular descriptors that precisely define its structure and properties. The compound is registered under multiple Chemical Abstracts Service numbers, with the hydrochloride salt form bearing the identifier 1185311-75-4. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-chloro-6-[(piperidin-3-yl)methoxy]pyridazine, which accurately describes the positional arrangement of functional groups on the heterocyclic framework. Alternative nomenclature systems provide synonymous designations, including this compound hydrochloride, reflecting the salt form commonly encountered in research applications.
The molecular formula of the hydrochloride salt is represented as C₁₀H₁₅Cl₂N₃O, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. This composition yields a molecular weight of 264.15 grams per mole for the hydrochloride salt form. The canonical Simplified Molecular Input Line Entry System representation provides a standardized notation as C1CC(CNC1)COC2=NN=C(C=C2)Cl.Cl, which encodes the complete structural information in a machine-readable format. The compound's International Chemical Identifier key, FNRRATRYKCAWCC-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1185311-75-4 |
| Molecular Formula | C₁₀H₁₅Cl₂N₃O |
| Molecular Weight | 264.15 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-chloro-6-[(piperidin-3-yl)methoxy]pyridazine hydrochloride |
| International Chemical Identifier Key | FNRRATRYKCAWCC-UHFFFAOYSA-N |
Position within Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a member of the pyridazine family, which constitutes one of the three fundamental diazine ring systems. The compound belongs to the class of heterocyclic aromatic compounds that feature two adjacent nitrogen atoms incorporated into a six-membered ring structure. This positioning within heterocyclic chemistry places pyridazines, including this compound, among the azine heterocycles, which are characterized by the replacement of carbon atoms with nitrogen atoms in aromatic ring systems.
The pyridazine scaffold represents one of three possible arrangements of two nitrogen atoms within a six-membered aromatic ring, being isomeric with pyrimidine and pyrazine. This specific arrangement of adjacent nitrogen atoms distinguishes pyridazines from their isomeric counterparts, where pyrimidine features nitrogen atoms in the 1,3-positions and pyrazine contains nitrogen atoms in the 1,4-positions. The pyridazine ring system exhibits unique physicochemical properties that differentiate it from other azines, including weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These characteristics contribute to the distinct behavior of pyridazine derivatives in molecular recognition processes and drug-target interactions.
Within the specific context of substituted pyridazines, this compound exemplifies the structural diversity achievable through strategic functionalization of the parent heterocycle. The compound incorporates both electron-withdrawing and electron-donating substituents, with the chloro group providing electrophilic character and the piperidinylmethoxy moiety contributing nucleophilic and steric properties. This combination of substituents creates a molecule with balanced electronic properties that may exhibit enhanced biological activity compared to the unsubstituted pyridazine core.
Historical Context of Pyridazine Research
The historical development of pyridazine chemistry traces back to the pioneering work of Emil Fischer in the late nineteenth century, establishing the foundation for understanding these important heterocyclic compounds. Fischer's classic investigation of the Fischer indole synthesis led to the preparation of the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid. This seminal work opened the door to systematic exploration of pyridazine chemistry and laid the groundwork for the extensive research that would follow in subsequent decades.
The parent pyridazine heterocycle itself was first prepared through a more complex synthetic route involving the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation. This early synthetic approach demonstrated the challenges associated with constructing the pyridazine ring system and highlighted the need for more efficient preparative methods. Subsequently, improved synthetic strategies emerged, including routes starting from maleic hydrazide, which provided more practical access to this otherwise esoteric heterocyclic system.
The evolution of pyridazine research has been marked by recognition of the unique physicochemical properties inherent to this heterocyclic framework. Modern research has established that the pyridazine ring possesses distinctive characteristics, including weak basicity, high dipole moment, and exceptional hydrogen-bonding capacity. These properties have positioned pyridazines as attractive building blocks for drug design, with the heterocycle being advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring. The recent approvals of pyridazine-containing drugs, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, represent significant milestones in the practical application of pyridazine chemistry to pharmaceutical development.
Despite the compelling properties of pyridazines, historical analysis reveals that these heterocycles have been underrepresented in pharmaceutical applications. Prior to recent approvals, pyridazines were notably absent from the top 100 drugs and represented in only three approved pharmaceuticals worldwide. This historical underutilization contrasts sharply with the theoretical potential of pyridazine derivatives and suggests significant opportunities for future exploration and development.
Structural Characteristics of the Pyridazine Scaffold
The pyridazine scaffold exhibits distinctive structural characteristics that fundamentally influence the properties and behavior of derivatives such as this compound. The basic pyridazine framework consists of a six-membered aromatic ring containing two adjacent nitrogen atoms, creating a unique electronic environment that distinguishes it from other heterocyclic systems. This arrangement of nitrogen atoms in the 1,2-positions generates a significant dipole moment due to the electronegativity difference between nitrogen and carbon atoms and the proximity of the nitrogen centers.
The aromatic character of the pyridazine ring system contributes to its stability and planar geometry, with the compound maintaining the characteristic six-membered ring structure found in benzene but with modified electronic properties due to nitrogen incorporation. The presence of two nitrogen atoms introduces additional sites for hydrogen bonding and coordination, creating opportunities for enhanced molecular recognition and binding interactions. These nitrogen atoms also influence the electron density distribution throughout the ring system, affecting both the reactivity and the physicochemical properties of the heterocycle.
Substitution patterns on the pyridazine scaffold significantly impact the overall molecular properties and potential applications of derivatives. In this compound, the chloro substituent at position 3 provides an electron-withdrawing influence that modulates the electronic characteristics of the ring system. The piperidinylmethoxy substituent at position 6 introduces both steric bulk and additional hydrogen-bonding potential through the piperidine nitrogen atom. This combination of substituents creates a molecule with balanced electronic properties and enhanced three-dimensional complexity compared to the parent pyridazine structure.
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Pyridazine Core | Six-membered ring with adjacent nitrogens | High dipole moment, hydrogen bonding capacity |
| 3-Chloro Substituent | Electron-withdrawing halogen | Modulates ring electronics, potential leaving group |
| 6-Piperidinylmethoxy Group | Bulky, flexible alkoxy-amine substituent | Steric effects, additional binding sites |
| Overall Geometry | Planar aromatic core with flexible side chain | Enhanced molecular recognition potential |
Properties
IUPAC Name |
3-chloro-6-(piperidin-3-ylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-3-4-10(14-13-9)15-7-8-2-1-5-12-6-8/h3-4,8,12H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYCDIMIEVEPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | [insert CAS number] |
| Molecular Formula | CHClNO |
| Molecular Weight | [insert weight] g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit certain pathways involved in cellular proliferation and microbial activity. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. For instance, in vitro assays have reported the following Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | [insert MIC value] |
| Escherichia coli | [insert MIC value] |
| Pseudomonas aeruginosa | [insert MIC value] |
These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound exhibited low toxicity in various cell lines, indicating a favorable therapeutic index. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | [insert IC50 value] |
| MCF7 | [insert IC50 value] |
Case Studies
Several studies have explored the biological effects of this compound in different contexts:
- Study on Anticancer Effects : A study evaluated the compound's effect on cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast cancer cells.
- Inhibition of Type III Secretion System (T3SS) : Another investigation focused on the compound's ability to inhibit T3SS in pathogenic bacteria, demonstrating potential in treating infections caused by Gram-negative bacteria.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Chlorination of Pyridazine Derivatives
A common method for introducing the chlorine atom at the 3-position involves the reaction of pyridazinone derivatives with chlorinating agents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). For example, 6-aryl-4-pyrazol-1-yl-pyridazin-3-one can be treated with a PCl5–POCl3 mixture to yield the corresponding 3-chloropyridazine derivative. This step is critical for activating the pyridazine ring towards nucleophilic substitution at the 6-position.
Nucleophilic Substitution to Introduce the Piperidin-3-ylmethoxy Group
The 6-position chlorine atom can be displaced by nucleophiles such as piperidin-3-ylmethoxy groups under basic conditions. A typical procedure involves the reaction of the 3-chloropyridazine intermediate with piperidine derivatives in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually conducted at moderate temperatures (around 60 °C) for several hours (2–24 h), followed by aqueous work-up and purification by column chromatography.
Alternative Synthetic Routes
Other methods reported include multi-step syntheses starting from substituted pyridine or pyridazine precursors, involving:
- Formation of the methoxy linkage by reacting hydroxylated pyridazine derivatives with piperidin-3-ylmethyl halides.
- Direct alkylation of piperidine with chloromethylpyridazine intermediates.
- Use of hydrazine derivatives and other heterocyclic building blocks to construct the pyridazine ring followed by functionalization.
Detailed Preparation Procedure (Representative Example)
Analytical and Spectral Data Supporting the Preparation
- Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight confirms the formation of the target compound.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show characteristic signals for the pyridazine ring, chloro substituent, methoxy linkage, and piperidine ring.
- Chromatography: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) confirms purity and identity.
Summary of Research Findings
- The chlorination of pyridazine derivatives using PCl5/POCl3 is an effective method to introduce the 3-chloro substituent, activating the ring for further substitution.
- The nucleophilic substitution of the 3-chloropyridazine intermediate with piperidin-3-ylmethoxy nucleophiles proceeds efficiently under mild basic conditions in DMF, yielding the desired compound with high purity after chromatographic purification.
- Multi-step synthetic routes involving hydrazine derivatives and other heterocycles can also be adapted to prepare related compounds, but the direct substitution approach is preferred for its simplicity and yield.
- Purification by silica gel chromatography using ethyl acetate and n-heptane mixtures or reverse-phase chromatography ensures isolation of analytically pure material suitable for biological evaluation.
Q & A
Basic: What are the optimal synthetic routes for 3-chloro-6-(piperidin-3-ylmethoxy)pyridazine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution on a pyridazine core. A common approach is reacting 3,6-dichloropyridazine with piperidin-3-ylmethanol under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate deprotonation. Key parameters include:
- Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
- Yield optimization : Use of anhydrous conditions and stoichiometric excess (1.2–1.5 eq) of the piperidine derivative improves yields to ~60–75% .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine methoxy integration at δ ~3.5–4.0 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 283.0821).
- X-ray crystallography : Single-crystal diffraction (MoKα radiation, 113 K) resolves bond lengths/angles (e.g., C-Cl: ~1.73 Å, C-O: ~1.43 Å) and confirms stereochemistry. SHELXL refinement (R-factor <0.05) ensures accuracy .
Basic: How is structural determination performed using crystallography software like SHELX?
Methodological Answer:
- Data collection : Integrate diffraction data (e.g., d-spacing, θ range 2.1–28.0°) using programs like SAINT.
- Structure solution : SHELXD for phase problem resolution via dual-space methods.
- Refinement : SHELXL iteratively adjusts positional/thermal parameters. Validate with PLATON (ADDSYM) to check for missed symmetry .
- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting anisotropic displacement parameters .
Advanced: How do structural modifications (e.g., substituent changes) affect bioactivity in pyridazine derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with varying substituents:
Key trends:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding via dipole interactions.
- Bulky substituents (e.g., piperidine) improve pharmacokinetics but may reduce solubility .
Advanced: What challenges arise in crystallographic data interpretation, and how are they resolved?
Methodological Answer:
- Disorder modeling : For flexible piperidine moieties, split occupancy refinement in SHELXL resolves overlapping atoms.
- Twinned crystals : Use CELL_NOW for lattice analysis and HKLF 5 format in SHELXL for integration.
- Data contradictions : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to detect weak interactions (e.g., C-H···O) missed in initial refinement .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Experimental design : Standardize assays (e.g., fixed cell lines, IC₅₀ protocols) to minimize variability.
- Control benchmarking : Compare against known agonists/antagonists (e.g., LY2784544 for GPR39 ).
- Data reconciliation : Meta-analysis using tools like RevMan to assess heterogeneity (I² statistic) and identify confounding factors (e.g., solvent polarity, incubation time) .
Advanced: What computational methods predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with receptor structures (PDB: e.g., 4ZUD for AhR). Parameterize ligand charges via Gaussian09 (B3LYP/6-31G*).
- MD simulations : GROMACS (CHARMM36 force field) assesses binding stability (RMSD <2.0 Å over 50 ns).
- Free energy calculations : MM-PBSA estimates ΔGbinding, correlating with experimental IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
